molecular formula C17H20FNO4 B2379323 Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034606-62-5

Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2379323
CAS No.: 2034606-62-5
M. Wt: 321.348
InChI Key: KEQIYCOMEVFSIZ-UHFFFAOYSA-N
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Description

Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate is a structurally complex small molecule featuring a 6-azaspiro[2.5]octane core. The spirocyclic system comprises a nitrogen atom at position 6, fused to a cyclopropane ring. Key functional groups include a methyl ester at position 1 and a 2-(4-fluorophenoxy)acetyl substituent attached to the nitrogen.

Properties

IUPAC Name

methyl 6-[2-(4-fluorophenoxy)acetyl]-6-azaspiro[2.5]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO4/c1-22-16(21)14-10-17(14)6-8-19(9-7-17)15(20)11-23-13-4-2-12(18)3-5-13/h2-5,14H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQIYCOMEVFSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCN(CC2)C(=O)COC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the fluorophenoxy group: This step often involves a nucleophilic substitution reaction where a fluorophenol derivative reacts with an appropriate electrophile.

    Acetylation: The acetyl group is introduced via an acylation reaction, typically using acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.

    Biological Studies: Researchers study this compound for its potential biological activity, including its interactions with various enzymes and receptors.

Mechanism of Action

The mechanism of action of Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the spirocyclic core can provide structural rigidity, enhancing binding affinity. The acetyl group may participate in hydrogen bonding or other electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related spirocyclic derivatives, focusing on structural, physicochemical, and functional differences.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Features
Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate 6-azaspiro[2.5]octane Methyl ester (C1), 2-(4-fluorophenoxy)acetyl (N6) ~337.34* Nitrogen spiro core; fluorinated aromatic moiety
Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride (CAS 608140-67-6) 6-azaspiro[2.5]octane Methyl ester (C1), hydrochloride salt (N6) 235.71 Protonated nitrogen; enhanced solubility
6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane (CAS 861212-71-7) 1-oxa-6-azaspiro[2.5]octane (4-Chlorophenyl)sulfonyl (N6) 287.76 Oxygen spiro core; sulfonyl group
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate (CAS 1447942-88-2) Spiro[2.5]octane Ethyl ester (C1), 6,6-difluoro 218.24 Non-heterocyclic spiro; difluoro substitution

*Calculated based on formula C₁₈H₂₀FNO₄.

Key Comparisons:

Core Structure and Conformational Rigidity :

  • The target compound’s 6-azaspiro[2.5]octane core introduces a nitrogen atom, enabling hydrogen bonding and protonation-dependent solubility. In contrast, 1-oxa-6-azaspiro[2.5]octane (CAS 861212-71-7) replaces one carbon with oxygen, altering electron distribution and puckering dynamics .
  • Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate lacks heteroatoms in the spiro system, relying on fluorine atoms for electronic effects, which may reduce conformational flexibility compared to nitrogen-containing analogs .

This contrasts with the sulfonyl group in CAS 861212-71-7, which is strongly electron-withdrawing and may improve solubility in polar solvents . Methyl vs. Ethyl Esters: The target’s methyl ester (vs.

Physicochemical Properties: The hydrochloride salt of Methyl 6-azaspiro[2.5]octane-1-carboxylate (CAS 608140-67-6) demonstrates higher aqueous solubility due to ionic character, whereas the target compound’s neutral 4-fluorophenoxy group likely prioritizes membrane permeability .

Synthetic Considerations: The target compound’s synthesis likely requires sequential acylation and fluorophenoxy substitution, whereas simpler analogs like CAS 608140-67-6 may be synthesized via direct spirocyclization followed by salt formation .

Biological Activity

Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical intermediate targeting neurological disorders.

Chemical Structure and Properties

The compound's IUPAC name is methyl 6-[2-(4-fluorophenoxy)acetyl]-6-azaspiro[2.5]octane-1-carboxylate, and it has the following structural formula:

C17H20FNO4\text{C}_{17}\text{H}_{20}\text{FNO}_{4}

Key Structural Features

  • Spirocyclic Core : Provides rigidity and influences biological interactions.
  • Fluorophenoxy Group : May enhance hydrophobic interactions with protein targets.
  • Acetyl Group : Potentially involved in hydrogen bonding, affecting binding affinity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound's mechanism involves:

  • Binding to Enzymes/Receptors : The fluorophenoxy group interacts with hydrophobic pockets in proteins, enhancing binding affinity.
  • Electrostatic Interactions : The acetyl group participates in hydrogen bonding, contributing to the overall activity of the compound.

Pharmacological Studies

Recent studies have suggested that this compound exhibits various pharmacological effects, including:

  • Antiviral Activity : Preliminary data indicate potential activity against viral infections, including those caused by dengue virus and other flaviviruses .
  • Neuroprotective Effects : Investigations into its use for treating neurological disorders have shown promise, with mechanisms involving modulation of neurotransmitter systems.

Case Studies

  • Dengue Virus Inhibition : A study demonstrated that derivatives similar to this compound exhibited significant antiviral properties in human dendritic cells, highlighting the compound's potential in treating viral infections .
  • Neurological Applications : Research focusing on compounds with similar spirocyclic structures has indicated neuroprotective properties, suggesting that modifications like the fluorophenoxy group may enhance efficacy against neurodegenerative diseases .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological ActivityNotes
Compound AStructure AModerate antiviralSimilar spirocyclic structure
Compound BStructure BNeuroprotectiveLacks fluorophenoxy group
This compoundUnique spirocyclic coreAntiviral & neuroprotectiveEnhanced binding affinity due to fluorine

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